molecular formula C9H11NO2S B3253102 Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate CAS No. 221316-61-6

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Cat. No. B3253102
CAS RN: 221316-61-6
M. Wt: 197.26 g/mol
InChI Key: OJCNUBLGCOYAOJ-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate” is a chemical compound used as an intermediate in the synthesis of the antiplatelet drug clopidogrel . It has a molecular formula of C9H11NO2S .


Molecular Structure Analysis

The molecular structure of “Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate” consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene . The InChI key for this compound is XTFUQNZBEFAKHW-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate” undergoes various chemical reactions. For instance, 1-Aryl-substituted tetrahydrothieno [3,2-c]pyridines easily undergo domino reactions with activated alkynes, giving good yields of the corresponding tetrahydrothieno [2,3-d]azocines .


Physical And Chemical Properties Analysis

“Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate” is a solid compound with a molecular weight of 233.72 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is utilized in various chemical synthesis processes. For instance, Zhu et al. (2003) described its use in the synthesis of tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process, highlighting its role in creating complex chemical structures (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) explored its application in the synthesis of pyridothienopyrimidines and related heterocyclic compounds, demonstrating its versatility in producing diverse chemical entities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activity Studies

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate derivatives have been studied for various biological activities. Sangshetti et al. (2014) reviewed the biological activities of 4,5,6,7-tetrahydrothieno pyridine derivatives, indicating their potential in drug development (Sangshetti, Zambare, Khan, Gonjari, & Zaheer, 2014). Additionally, Fujita et al. (2002) synthesized and evaluated novel tetrahydrothieno[2,3-c]pyridine derivatives for their ability to inhibit TNF-α production, further highlighting the compound's relevance in pharmacological research (Fujita, Seki, Inada, & Ikeda, 2002).

Drug Synthesis and Development

The compound plays a significant role in the synthesis of drugs and drug intermediates. For instance, its derivatives have been utilized in the synthesis of antifungal agents and anticonvulsants, as evidenced by research from Sangshetti et al. (2014) and Ohkubo et al. (1996), respectively (Sangshetti et al., 2014); (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996). These studies showcase the compound's critical role in advancing pharmaceutical research.

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h4,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNUBLGCOYAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (1 eq) obtained in step IV in methanol was added thionyl chloride (1.5 eq) at 0° C., and the reaction was refluxed for 3.0 h Reaction mixture was concentrated and neutralized to afforded the methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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